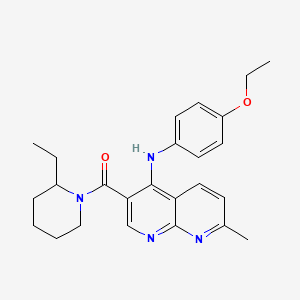

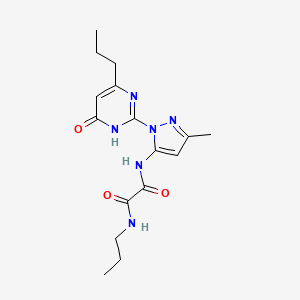

![molecular formula C11H6N4O5S B2463729 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole CAS No. 339021-36-2](/img/structure/B2463729.png)

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S .

Synthesis Analysis

A new series of imidazo[2, 1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of nitro groups and a thiazole ring .Chemical Reactions Analysis

The compound has been used in the synthesis of new imidazo[2, 1-b]thiazole-based chalcone derivatives . These derivatives were tested for their anticancer activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.25 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Antibacterial and Antifungal Properties

A study revealed that certain imidazo[2,1-b]thiazoles exhibited potent antimicrobial activities against various strains of candida, highlighting their potential as anti-infectious agents (Juspin et al., 2010).

Antitubercular Activity

Research has shown that imidazo[2,1-b]thiazoles have antitubercular properties. For example, 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole demonstrated significant antitubercular activity (Andreani et al., 2001).

Pharmaceutical Applications

The pharmaceutical potential of imidazo[2,1-b]thiazoles in stimulating the expression of endothelial nitric oxide synthase was noted, which could be beneficial for treating various diseases (Karimian, 2009).

Solvent-Free Synthesis

A study highlighted an iron-catalyzed method for synthesizing benzo[d]imidazo[2,1-b]thiazoles under solvent-free conditions, which is a significant advancement in green chemistry (Balwe & Jeong, 2016).

Antitumor Potential

Some imidazo[2,1-b]thiazoles showed potential as antitumor agents. For instance, guanylhydrazones derived from these compounds inhibited Complex III of the mitochondrial respiratory chain, indicating their promise in cancer treatment (Andreani et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, causing significant cytotoxic effects .

Mode of Action

The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis, a process of programmed cell death. It causes mitochondrial membrane depolarization and multicaspase activation, which are key steps in the apoptosis pathway .

Pharmacokinetics

In silico admet predictions have been made for similar imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These predictions can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the significant cytotoxic activity exhibited by the compound on cancer cells, as compared to normal cells . Specifically, the compound has been found to have a low IC50 value and high SI value on MCF-7 cells , indicating its potent cytotoxic effect.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

Future Directions

properties

IUPAC Name |

5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O5S/c16-14(17)7-3-1-2-4-8(7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOHTAGCLDTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)